N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-19(25)10-11-22(17)34(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-18-7-3-4-9-21(18)33-2/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPEQREOUUQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as sulfonyl chlorides.
Attachment of the Oxalamide Moiety: The final step involves the coupling of the piperidine derivative with an oxalamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive inhibition.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substitutions, functional groups, and inferred pharmacological implications.
Piperidine Substitution Patterns
- Target Compound : Features a piperidin-2-yl group substituted with a 4-fluoro-2-methylbenzenesulfonyl moiety. The 2-position substitution on the piperidine ring may influence conformational flexibility and receptor binding compared to 4-position analogs.
- W-18 and W-15 () : These compounds are 2-phenylethyl-2-piperidinyl derivatives, differing from fentanyl (a 4-piperidinyl analog). The 2-piperidinyl substitution in W-18/W-15 reduces opioid receptor affinity compared to fentanyl, highlighting the critical role of piperidine substitution position in bioactivity .
- 4-Methoxybutyrylfentanyl () : Contains a piperidin-4-yl group with a butanamide linkage. The 4-position substitution is common in fentanyl analogs, enabling strong µ-opioid receptor binding. The target compound’s 2-position sulfonamide may alter receptor interaction profiles due to steric hindrance or electronic effects .
Functional Group Variations
- Sulfonamide vs. Amide Linkages: The target compound’s benzenesulfonyl group () introduces a sulfonamide bond, which is more polar and metabolically stable than typical amides. This could enhance solubility or reduce cytochrome P450-mediated degradation compared to amide-based analogs like 4-Methoxybutyrylfentanyl () . Fentanyl Analogs (): Most feature amide or carbamate linkages (e.g., ortho-Fluorobutyryl fentanyl, para-fluorofentanyl).
Aromatic Substituent Effects
- 2-Methoxyphenyl vs. 4-Methoxyphenyl :
- The target compound’s 2-methoxyphenylmethyl group (ortho-substitution) may sterically hinder interactions with flat receptor binding pockets compared to para-substituted analogs like 4-Methoxybutyrylfentanyl. This substitution could reduce affinity for opioid receptors, which often favor para-substituted aromatic groups .
- Fluorophenyl Groups :
- The 4-fluoro substitution on the benzenesulfonyl group in the target compound contrasts with para-fluorophenyl groups in para-fluorofentanyl (). Fluorine’s electron-withdrawing effects can enhance binding to hydrophobic receptor regions, but its position (4-fluoro vs. 2-methyl-4-fluoro) may alter steric compatibility .
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges : The ethanediamide bridge and benzenesulfonyl group may require specialized coupling reagents, as seen in ’s synthesis of complex sulfonamides .
- Pharmacological Predictions: While the target compound’s sulfonamide and 2-piperidinyl groups suggest lower opioid receptor affinity compared to fentanyl analogs, its unique structure merits evaluation for non-opioid targets (e.g., sigma or NMDA receptors).
Q & A
Q. What are the key synthetic challenges and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring and coupling of the ethanediamide backbone. Critical challenges include maintaining regioselectivity during sulfonylation and avoiding side reactions at the methoxybenzyl group. Optimization strategies involve:
- Protection/deprotection cycles for reactive amines (e.g., using Boc groups) .
- Controlled reaction conditions (temperature: 0–5°C for sulfonylation; solvent: anhydrous DMF or THF) to minimize by-products .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy (1H, 13C, and 19F) to verify substitution patterns, particularly the 4-fluoro-2-methylbenzenesulfonyl and methoxybenzyl groups .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% required for pharmacological assays) .
Q. What structural features influence its reactivity and biological interactions?
Key features include:
- Sulfonamide group : Enhances hydrogen bonding with target proteins (e.g., enzymes or receptors) .
- Piperidine ring : Facilitates membrane permeability and modulates pharmacokinetics .
- Methoxybenzyl group : Contributes to π-π stacking interactions in hydrophobic binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modifications (e.g., replacing the 4-fluoro group with chloro or methoxy) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like serotonin receptors or kinases, which may explain divergent results .
- Validate discrepancies via in vitro functional assays (e.g., cAMP modulation for GPCR targets) .
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
- Employ flow chemistry for exothermic reactions (e.g., sulfonylation) to improve safety and reproducibility .
- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance batch consistency .
- Use process analytical technology (PAT) for real-time monitoring of reaction progress .
Q. How do the sulfonamide and methoxy groups contribute to target binding, and what methods validate these interactions?
- Sulfonamide : Forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase IX). Validate via X-ray crystallography or molecular docking simulations .
- Methoxy group : Stabilizes ligand-receptor complexes through hydrophobic interactions. Use surface plasmon resonance (SPR) to measure binding kinetics .
- Mutagenesis studies (e.g., Ala-scanning of target proteins) to identify critical binding residues .
Q. What experimental designs are optimal for elucidating the mechanism of action in neurological pathways?
- Receptor profiling : Screen against panels of CNS targets (e.g., dopamine D2, NMDA receptors) using radioligand displacement assays .
- Transcriptomic analysis (RNA-seq) to identify downstream gene expression changes in neuronal cell lines .
- In vivo microdialysis in rodent models to monitor neurotransmitter release (e.g., serotonin, GABA) .
Q. How can researchers address discrepancies in solubility and stability data across studies?
- Standardize solubility testing (e.g., shake-flask method in PBS at pH 7.4) .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Use differential scanning calorimetry (DSC) to characterize polymorphic forms affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
